3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride
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Overview
Description
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClF3O3S and a molecular weight of 252.64 g/mol It is characterized by the presence of a cyclobutane ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, enabling the compound to modify various substrates through nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonate esters: Formed by the reaction of the sulfonyl chloride with alcohols.
Uniqueness
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which is highly reactive and versatile in chemical synthesis. The trifluoromethyl group also imparts distinct electronic properties, making the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVXVZBNIMMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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